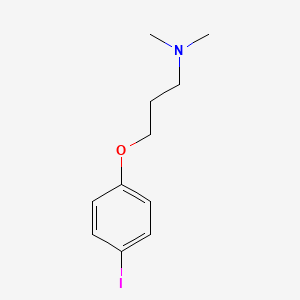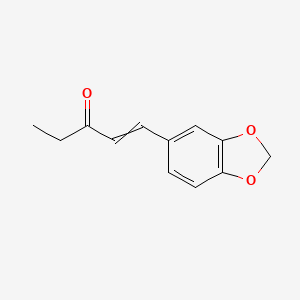
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a pentene chain. This compound is of interest due to its structural similarity to other methylenedioxyphenyl derivatives, which are known for their diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be synthesized through various methods. One common approach involves the reaction of 3,4-methylenedioxybenzaldehyde with a suitable alkene under acidic conditions to form the desired product. Another method includes the use of Grignard reagents, where 3,4-methylenedioxybenzaldehyde reacts with a Grignard reagent followed by dehydration to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted methylenedioxy derivatives.
Scientific Research Applications
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets and pathways. The methylenedioxy group is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to altered metabolic pathways and biological effects. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter systems and other cellular targets .
Comparison with Similar Compounds
1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be compared with other methylenedioxyphenyl derivatives such as:
3,4-Methylenedioxyphenyl-2-propanone: Known for its use in the synthesis of MDMA and other psychoactive substances.
3,4-Methylenedioxyphenyl-2-butanone: Similar in structure but with different chemical and biological properties.
3,4-Methylenedioxyphenyl-2-pentanone: Another structural analog with distinct reactivity and applications.
The uniqueness of this compound lies in its specific pentene chain, which imparts unique chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pent-1-en-3-one |
InChI |
InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3 |
InChI Key |
HIHLSOAEMNBULL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


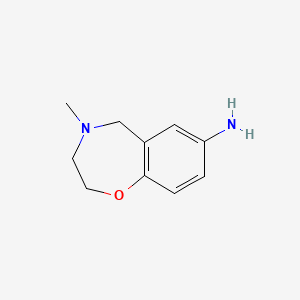
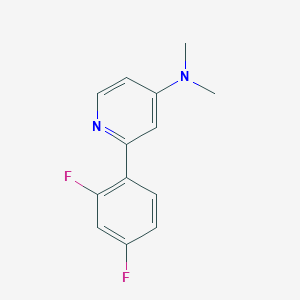
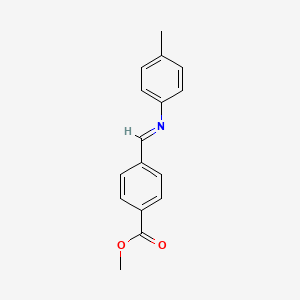
![4-[(Methylsulfonyl)amino]benzoyl chloride](/img/structure/B8748038.png)
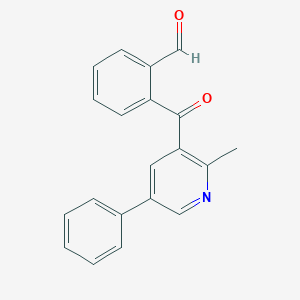
![2-[(6-Chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B8748106.png)
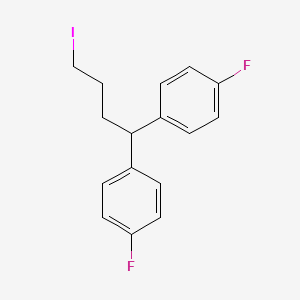
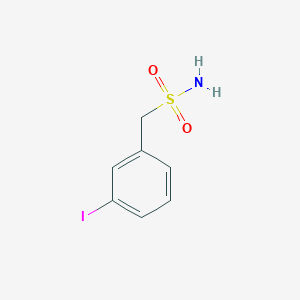
![1-(2-amino-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B8748065.png)
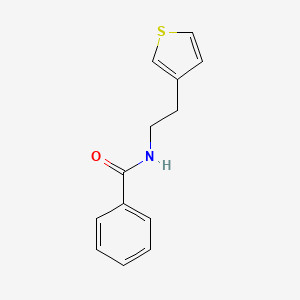

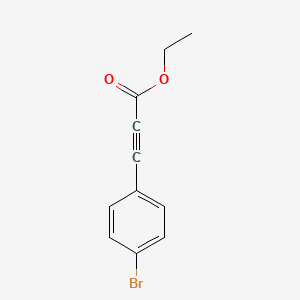
![[3-(Acetyloxy)phenyl]acetic acid](/img/structure/B8748088.png)
